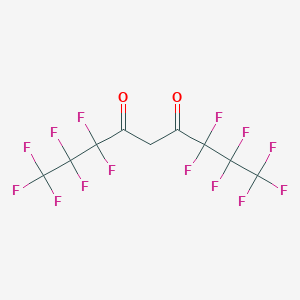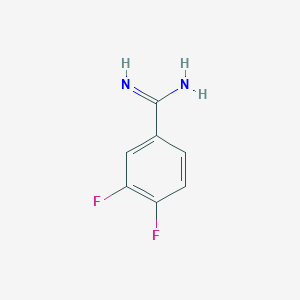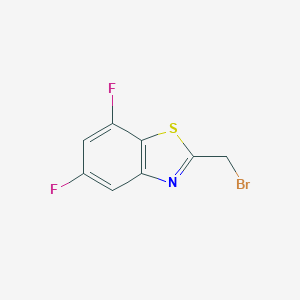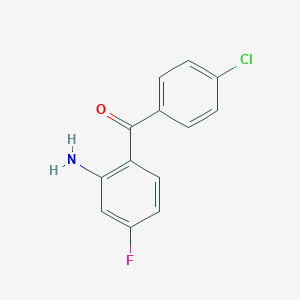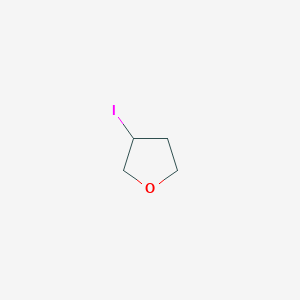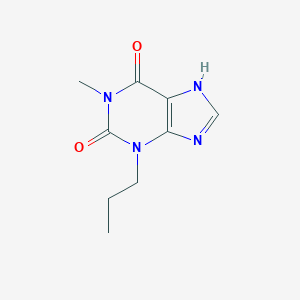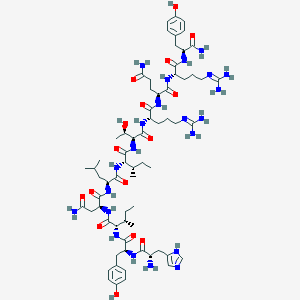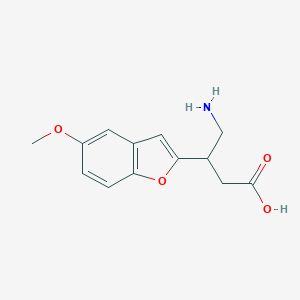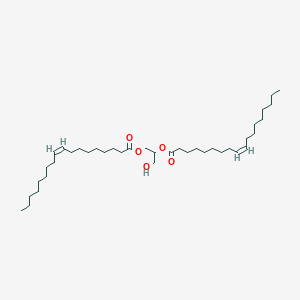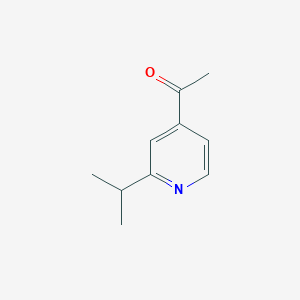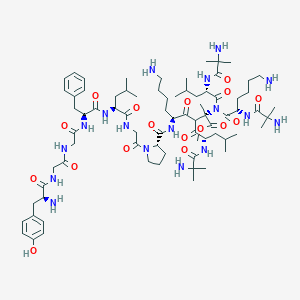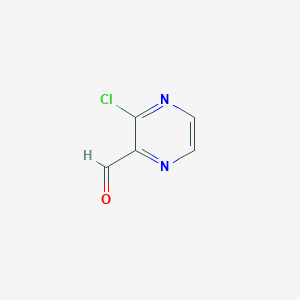
4-(3-Nitrophenyl)morpholine
Overview
Description
4-(3-Nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Theoretical Studies :
- Montecinos et al. (2017) investigated the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine and aniline, focusing on the nucleofugality ratio and the mechanism through tetrahedral intermediates. This study provides insight into the chemical behavior and reactivity of morpholine derivatives in complex reactions (Montecinos et al., 2017).
Synthesis of Biologically Active Compounds :
- Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, especially in the context of anti-tumor drugs. This highlights the role of morpholine derivatives in the development of pharmaceuticals (Wang et al., 2016).
Nitration Processes and Safety Improvements :
- Zhang et al. (2007) developed a novel nitration process for producing 4-(4-methoxy-3-nitrophenyl)morpholine. Their study emphasized the improvement of process robustness and safety, indicating the industrial and chemical engineering relevance of morpholine derivatives (Zhang et al., 2007).
Catalytic Reduction in Pharmaceutical Synthesis :
- Shanmugaraj et al. (2020) investigated the use of gold-supported alumina nanowires as catalysts in the hydrogenation of 4-(2-fluoro-4-nitrophenyl)-morpholine. This research is significant for pharmaceutical synthesis, showcasing the application of morpholine derivatives in catalytic processes (Shanmugaraj et al., 2020).
Mechanistic Studies of Chemical Reactions :
- Castro et al. (2014) explored the kinetics and mechanism of the aminolysis of bis(4‐nitrophenyl) carbonate with secondary alicyclic amines, including morpholine. This study contributes to the understanding of reaction mechanisms involving morpholine derivatives (Castro et al., 2014).
Antimicrobial Activity :
- Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and evaluated their antimicrobial activity. This underscores the potential of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been reported to exhibit antibacterial activity, suggesting that they may interact with bacterial cells .
Biochemical Pathways
Morpholine derivatives have been used in the development of various drugs, including antidiabetic, antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Pharmacokinetics
It’s known that the thiomorpholine group serves as a replacement of the morpholine group in drug development, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
Result of Action
Morpholine-modified agents have been reported to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It’s known that gold nanoparticle–decorated earth-abundant clay nanotubes can act as catalysts for the degradation of phenothiazine dyes and reduction of 4-(4-nitrophenyl)morpholine .
Properties
IUPAC Name |
4-(3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKECFAGKGYRYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361387 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-22-6 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-NITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
